molecular formula C18H15ClN2O4 B4956970 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No. B4956970
M. Wt: 358.8 g/mol
InChI Key: KATXVBPGZVCUQJ-UHFFFAOYSA-N
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Description

2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a chromene derivative that possesses a unique chemical structure, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been suggested that the anticancer activity of 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is due to its ability to induce apoptosis and inhibit angiogenesis.
Biochemical and Physiological Effects
2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. In addition, this compound has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to inhibit cancer cell growth and induce cell death, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Moreover, this compound has been extensively studied for its pharmacological activities, making it a well-characterized compound. However, one of the limitations of using 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. One of the directions is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to optimize its chemical structure to increase its solubility and bioavailability. Moreover, further studies are needed to understand its mechanism of action and to identify its molecular targets. Additionally, the potential of 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases, should be explored.

Synthesis Methods

The synthesis of 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves several steps. The first step is the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form a pyridine intermediate. The pyridine intermediate is then reacted with 2-chloro-3-formylchromone to produce the desired product. The synthesis of 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been optimized to increase the yield and purity of the product.

Scientific Research Applications

2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cancer cell growth and inducing cell death. In addition, 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-23-9-3-4-15(24-2)10(5-9)17-11-6-13(19)14(22)7-16(11)25-18(21)12(17)8-20/h3-7,17,22H,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATXVBPGZVCUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

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